molecular formula C19H27N3O3S B11247485 4-butyl-N-cyclohexyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

4-butyl-N-cyclohexyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11247485
M. Wt: 377.5 g/mol
InChI Key: JUWUVRURCNMDPV-UHFFFAOYSA-N
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Description

4-butyl-N-cyclohexyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system with various substituents. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-cyclohexyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized by reacting a suitable amine with a sulfonamide under acidic conditions.

    Substitution Reactions:

    Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate compound with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-cyclohexyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, thiols.

    Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

4-butyl-N-cyclohexyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its antihypertensive, antidiabetic, and anticancer properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-butyl-N-cyclohexyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels involved in various biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-benzothiadiazine-1,1-dioxide: The parent compound with similar pharmacological activities.

    3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides: Analogues with variations in the ring structure and substituents.

Uniqueness

4-butyl-N-cyclohexyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substituents, which may confer distinct pharmacological properties and enhance its efficacy in certain applications .

Properties

Molecular Formula

C19H27N3O3S

Molecular Weight

377.5 g/mol

IUPAC Name

4-butyl-N-cyclohexyl-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C19H27N3O3S/c1-3-4-12-22-14(2)21-26(24,25)18-13-15(10-11-17(18)22)19(23)20-16-8-6-5-7-9-16/h10-11,13,16H,3-9,12H2,1-2H3,(H,20,23)

InChI Key

JUWUVRURCNMDPV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3CCCCC3)C

Origin of Product

United States

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